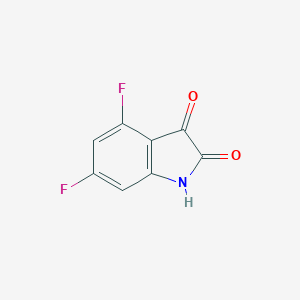

4,6-difluoro-1H-indole-2,3-dione

Description

Significance of the Indole-2,3-dione Scaffold in Heterocyclic Chemistry

The indole-2,3-dione, or isatin (B1672199), scaffold is a privileged structure in heterocyclic chemistry, recognized for its versatile chemical reactivity and broad spectrum of biological activities. mdpi.comnih.govresearchgate.net This bicyclic aromatic system, consisting of a fused benzene (B151609) and pyrrole (B145914) ring with two carbonyl groups at the 2nd and 3rd positions of the pyrrole ring, serves as a cornerstone for the synthesis of a multitude of more complex heterocyclic compounds. mdpi.comicm.edu.pl Its importance is underscored by its presence in numerous natural products and synthetic molecules with significant pharmacological properties. mdpi.comnih.gov

The isatin core is amenable to a variety of chemical transformations, including reactions at the N-H group, the carbonyl groups, and the aromatic ring, allowing for the creation of a diverse library of derivatives. mdpi.commdpi.com This structural versatility has been exploited by medicinal chemists to design and synthesize compounds with a wide array of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties. mdpi.comnih.govmdpi.com The ability of the isatin scaffold to interact with various biological targets, such as enzymes and receptors, makes it a valuable pharmacophore in the quest for new and effective therapeutic agents. mdpi.comnih.gov

Strategic Importance of Fluorination in Modifying Chemical and Biological Properties of Indole (B1671886) Systems

The introduction of fluorine atoms into organic molecules, a strategy known as fluorination, has become a pivotal tool in modern drug design and medicinal chemistry. nih.govbenthamdirect.comresearchgate.net Fluorine, being the most electronegative element, imparts profound changes to the physicochemical and biological properties of the parent molecule. nih.govresearchgate.net When incorporated into indole systems, fluorination can significantly enhance metabolic stability, binding affinity to target proteins, and membrane permeability. nih.govdaneshyari.com

Research Landscape of 4,6-difluoro-1H-indole-2,3-dione and its Derivatives

The research surrounding this compound and its derivatives is a burgeoning field, primarily focused on its synthesis and potential therapeutic applications. The compound itself is a key intermediate in the synthesis of more complex molecules, including quinoline (B57606) derivatives.

Synthesis: The synthesis of this compound typically involves multi-step processes. One common approach starts with 2,4-difluoroaniline, which undergoes condensation with oxomalonate (B1226002) esters under acidic conditions to form the indole ring through intramolecular cyclization. Another method involves the oxidation of a corresponding indole precursor.

Biological Activities: Research has indicated that this compound and its derivatives exhibit promising biological activities.

Anticancer Activity: Studies have shown that derivatives of this compound possess cytotoxic effects against various cancer cell lines. For instance, modifications to the indole structure have been shown to enhance cytotoxicity against renal cancer cells. The presence of fluorine atoms is thought to enhance the compound's stability and bioavailability, making it a valuable pharmacophore in cancer research.

Antimicrobial Properties: The compound has also demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Derivatives and their Applications: The chemical reactivity of the dione (B5365651) functional groups and the fluorine atoms allows for the synthesis of a wide range of derivatives. These derivatives are being explored for their potential as enzyme inhibitors and modulators of various biological pathways. For example, a derivative, 4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid, is being investigated for its potential biological activities, including antimicrobial and anticancer properties.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 126674-93-9 | oakwoodchemical.comsigmaaldrich.combldpharm.com |

| Molecular Formula | C₈H₃F₂NO₂ | oakwoodchemical.comsigmaaldrich.combldpharm.com |

| Molecular Weight | 183.112 g/mol | |

| Appearance | Yellow crystalline powder | |

| Density | 1.578 g/cm³ |

Interactive Data Table: Research Highlights of this compound Derivatives

| Derivative Class | Investigated Activity | Key Findings | Reference |

| Modified Indole Structures | Anticancer (Renal Cancer) | Enhanced cytotoxicity with specific structural modifications. | |

| General Derivatives | Antimicrobial | Broad-spectrum activity against various bacteria. | |

| 4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid | Antimicrobial, Anticancer | Potential as a therapeutic agent. |

This focused research landscape underscores the potential of this compound as a versatile scaffold for the development of new chemical entities with significant biological activities.

Structure

3D Structure

Properties

IUPAC Name |

4,6-difluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVXDNUTNIKQMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)C2=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562625 | |

| Record name | 4,6-Difluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126674-93-9 | |

| Record name | 4,6-Difluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Difluoro 1h Indole 2,3 Dione and Its Analogues

Established Synthetic Routes for Indole-2,3-dione Core Structures

The construction of the foundational indole-2,3-dione ring system can be achieved through several well-established synthetic pathways. nih.gov These methods often serve as the basis for producing fluorinated derivatives.

Adaptations of Classical Procedures for Fluorinated Isatin (B1672199) Synthesis (e.g., Martinet Procedure Derivatives)

Classical methods for isatin synthesis, such as the Martinet, Stolle, Gassman, and Sandmeyer procedures, have been adapted for the preparation of fluorinated analogues. nih.govwikipedia.org The Martinet synthesis, for instance, involves the condensation of an aniline (B41778) or a substituted aromatic amine with a methyl or ethyl ester of mesoxalic acid to form a dioxindole, which can then be oxidized to the corresponding isatin. wikipedia.org In the context of producing fluorinated isatins, a difluoroaniline would be the starting material. These traditional methods, while foundational, can sometimes be limited by factors such as reaction conditions and substrate scope. nih.govresearchgate.net

Synthesis of Difluorinated Indole-2,3-diones from Substituted Anilines (e.g., via N-Phenyl-2-(hydroxyimino)acetamide Intermediates)

A common and effective route to substituted isatins, including difluorinated derivatives, begins with appropriately substituted anilines. researchgate.netresearchgate.net This process typically involves the reaction of a substituted aniline, such as 3,5-difluoroaniline, with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to generate a substituted isonitrosoacetanilide, also known as an N-phenyl-2-(hydroxyimino)acetamide intermediate. researchgate.net This intermediate is then cyclized in the presence of a strong acid, like concentrated sulfuric acid, to yield the desired 5-substituted indole-2,3-dione. researchgate.netresearchgate.net This two-step process, involving amidation followed by cyclization, has been optimized for the synthesis of various 5-substituted isatins. researchgate.net

Modern Catalytic Approaches in Indole-2,3-dione Synthesis (e.g., Copper-Mediated Reactions)

Modern organic synthesis has seen the emergence of catalytic methods to improve the efficiency and scope of isatin synthesis. Copper-catalyzed reactions, for example, have been developed for the functionalization of indoles. rsc.orgmdpi.com These methods can offer milder reaction conditions and greater functional group tolerance. While direct copper-catalyzed synthesis of the isatin core itself is less common, copper catalysis plays a significant role in the modification and functionalization of the indole (B1671886) ring system, which can be a precursor to isatins or their derivatives. rsc.orgmdpi.comnih.gov For instance, copper-mediated reactions have been used for the 2,3-difunctionalization of indoles. rsc.org

Precursor Chemistry and Stereoselective Synthesis Considerations

The synthesis of complex, stereochemically defined isatin derivatives requires careful consideration of precursor chemistry. The choice of starting materials and reagents is crucial for controlling the regioselectivity and stereoselectivity of the reactions. For instance, in the synthesis of N-substituted isatins, the alkylation of the isatin nitrogen is a key step. nih.gov The use of chiral auxiliaries or catalysts can be employed to achieve stereoselective synthesis of spiro-isatin derivatives, which are of significant interest in medicinal chemistry. nih.gov The reactivity of the C3-carbonyl group of isatin allows for nucleophilic additions, leading to the formation of 3-substituted-3-hydroxy-2-oxindoles, which are important chiral building blocks. wikipedia.org

Optimization of Reaction Conditions and Yields in Fluorinated Indole-2,3-dione Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of fluorinated indole-2,3-diones. researchgate.netnih.gov Factors such as the choice of solvent, temperature, catalyst, and reaction time can have a significant impact on the outcome of the synthesis. For example, in the synthesis of 5-substituted indole-2,3-diones from substituted anilines, the cyclization step using concentrated sulfuric acid is typically performed at an elevated temperature for a specific duration to ensure complete reaction. researchgate.net Microwave-assisted synthesis has also been explored as a method to accelerate reactions and improve yields in the preparation of isatin derivatives. nih.gov The development of efficient and scalable synthetic procedures is essential for the practical application of these compounds in various fields. thieme-connect.de

Chemical Reactivity and Derivatization Strategies for 4,6 Difluoro 1h Indole 2,3 Dione

Mechanistic Understanding of Reactions at the Indole-2,3-dione Core

The reactivity of the 4,6-difluoro-1H-indole-2,3-dione core is largely dictated by the electrophilic nature of the C3-carbonyl group and the presence of the electron-withdrawing fluorine atoms on the benzene (B151609) ring. The indole (B1671886) nucleus itself is known to interact with a variety of receptors, and the fluorine atoms enhance the compound's stability and bioavailability.

The condensed furoxan ring in similar structures has been shown to decrease the aromaticity of the carbocyclic frame, which can influence reactivity. nih.gov This effect, combined with the strong electron-attracting properties of the fluorine atoms, makes the C4 position susceptible to nucleophilic attack. nih.gov DFT calculations on related nitrobenzofuroxans have shown that the reaction with amines proceeds via a "non-aromatic" nucleophilic substitution, a process that resembles an aza-Michael addition to nitroalkenes. nih.gov

Synthesis of Novel Heterocyclic Systems Incorporating the 4,6-difluoro-1H-indole Moiety

The versatile structure of this compound allows for its use as a precursor in the synthesis of a wide array of heterocyclic compounds. These synthetic strategies often involve leveraging the reactivity of the dione (B5365651) functionality to build new ring systems.

Formation of Fused Indole Derivatives (e.g., Tryptanthrin (B1681603) Analogues)

One of the key applications of isatins, including the 4,6-difluoro analogue, is in the synthesis of tryptanthrin and its derivatives. Tryptanthrins are natural products with a quinazoline (B50416) ring fused to an indole moiety and exhibit significant biological activities. researchgate.net A highly efficient method for synthesizing tryptanthrin analogues involves the reaction of an isatin (B1672199) with isatoic anhydride (B1165640). researchgate.net This approach offers economic advantages as many of the necessary isatin and isatoic anhydride starting materials are commercially available. researchgate.net

Gold-catalyzed cascade cyclization of diynes represents another powerful, atom-economical method for creating fused indole structures. nih.gov This process can yield a variety of fused indoles, including aryl-annulated[a]carbazoles and dihydrobenzo[g]indoles, through intramolecular cascade reactions. nih.gov

Condensation, Cycloaddition, and Ring-Opening Reactions

Condensation Reactions: this compound can undergo condensation reactions with various nucleophiles. For instance, condensation with 1,2-aminothiol and 2-cyanobenzothiazole can be controlled by pH, disulfide reduction, and enzymatic cleavage, both in vitro and in living cells. nih.gov

Cycloaddition Reactions: The indole-2,3-quinodimethane intermediates, which can be generated from indole derivatives, are valuable in [4+2] cycloaddition reactions (Diels-Alder reactions) for the synthesis of carbazoles and other fused indoles. researchgate.net These reactions provide an efficient route to complex indole-based architectures.

Ring-Opening Reactions: While specific examples for this compound are not detailed in the provided context, epoxide ring-opening reactions are a common and important transformation in organic synthesis. nih.gov In related systems, these reactions can be initiated nonenzymatically in the presence of flavin adenine (B156593) dinucleotide (FAD) and nicotinamide (B372718) adenine dinucleotide (NADH). nih.gov The high ring strain energy of related azaphosphiridines facilitates ring-opening reactions and polymerizations. researchgate.net

Functional Group Interconversions and Selective Modifications of the this compound System

The functional groups of this compound can be selectively modified to produce a variety of derivatives. These interconversions are crucial for fine-tuning the chemical and biological properties of the molecule.

Common transformations include:

Oxidation: Can lead to the formation of carboxylic acids or ketones, depending on the reagents and conditions used.

Reduction: The dione functional groups can be converted to the corresponding alcohols.

Substitution: The fluorine atoms on the indole ring can be replaced with other functional groups under appropriate conditions.

Derivatization at the N-1 Position and Carbonyl Sites for Structure-Activity Relationship Studies

Derivatization at the N-1 position and the carbonyl sites of the this compound scaffold is a key strategy in medicinal chemistry for conducting structure-activity relationship (SAR) studies. nih.govnih.gov By systematically modifying these positions, researchers can explore how different functional groups influence the biological activity of the resulting compounds. nih.gov

For example, in the development of HIV inhibitors from betulinic acid, modifications of functional groups on the core structure were crucial for improving antiviral activity. nih.gov Similarly, SAR studies on tetrahydroquinolone derivatives as GPR41 modulators revealed that modifications to an attached aryl group could switch the compound's activity from antagonistic to agonistic. nih.gov This highlights the pivotal role that targeted derivatization plays in the rational design of new therapeutic agents. nih.govnih.gov

Spectroscopic and Structural Elucidation of 4,6 Difluoro 1h Indole 2,3 Dione and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of molecular structures. For 4,6-difluoro-1H-indole-2,3-dione, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of its proton, carbon, and fluorine nuclei, offering deep insights into its electronic environment and connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides crucial information about the protons attached to the aromatic ring and the nitrogen atom. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the carbonyl groups. In a typical analysis, the aromatic protons would exhibit signals in the downfield region, with their multiplicity and coupling constants revealing their relative positions on the benzene (B151609) ring. The NH proton usually appears as a broad singlet, the chemical shift of which can be sensitive to the solvent and concentration.

Due to the scarcity of published experimental data specifically for this compound, a detailed analysis with specific chemical shifts and coupling constants cannot be provided at this time. However, based on related structures, one would expect the aromatic protons to show complex splitting patterns due to both proton-proton and proton-fluorine couplings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum is instrumental in identifying all the carbon atoms within the molecule, including the quaternary carbons of the carbonyl groups and those bonded to fluorine. The carbonyl carbons (C2 and C3) are expected to resonate at the lowest field (furthest downfield) due to the strong deshielding effect of the double-bonded oxygen atoms. The carbons directly attached to fluorine (C4 and C6) would exhibit large one-bond carbon-fluorine coupling constants (¹JCF), a characteristic feature that aids in their assignment. The remaining aromatic carbons will also show smaller, long-range couplings to the fluorine atoms.

A comprehensive ¹³C NMR analysis would involve assigning the chemical shifts for all eight carbon atoms and determining the respective carbon-fluorine coupling constants, which are invaluable for confirming the positions of the fluorine substituents.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Localization

¹⁹F NMR is an exceptionally sensitive technique for directly observing the fluorine nuclei. biophysics.orgwikipedia.org Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear and informative spectra. biophysics.orgwikipedia.orgicpms.cz The chemical shifts of the two fluorine atoms in this compound would provide direct evidence of their electronic environment. The spectrum would likely show two distinct signals, one for the fluorine at the 4-position and one for the fluorine at the 6-position, due to their different chemical surroundings. Furthermore, these signals would be split into multiplets due to coupling with the neighboring aromatic protons and potentially with each other (long-range coupling). Analysis of these coupling constants is essential for the definitive localization of the fluorine atoms on the indole (B1671886) scaffold. The typical chemical shift range for organofluorine compounds is broad, which aids in resolving signals even in complex molecules. wikipedia.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between different atoms in a molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to trace the proton network on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. epfl.ch This is crucial for assigning the signals of the protonated carbons in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): An ¹H-¹³C HMBC spectrum shows correlations between protons and carbons over two or three bonds. epfl.ch This technique is particularly powerful for identifying quaternary carbons (like C2, C3, C3a, and C7a) by observing their long-range couplings to nearby protons. It would also confirm the assignment of the fluorinated carbons by showing correlations to the aromatic protons.

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of the entire molecular structure of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Identification of Characteristic Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the characteristic functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups of the dione (B5365651) moiety. These typically appear in the region of 1700-1800 cm⁻¹. The N-H stretching vibration of the indole ring would be observed as a band around 3200-3400 cm⁻¹. The C-F stretching vibrations would also give rise to characteristic absorptions, typically in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present. For the related compound 1-acetyl-1H-indole-2,3-dione, detailed FT-IR and FT-Raman spectral analyses have been performed. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While C=O stretches are also visible in Raman spectra, aromatic C=C ring stretching vibrations often give strong signals. The symmetric vibrations of the molecule are particularly Raman active. A detailed analysis of the Raman spectrum would help to confirm the assignments made from the IR spectrum and provide a more complete picture of the vibrational modes of the molecule.

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. nih.gov For this compound (C₈H₃F₂NO₂), HRMS would provide a measured mass that is extremely close to the calculated theoretical mass, confirming its molecular formula.

Furthermore, by inducing fragmentation of the molecule within the mass spectrometer, a characteristic fragmentation pattern is obtained. This pattern provides valuable structural information as the molecule breaks apart at its weakest bonds. Typical fragmentation pathways for isatin (B1672199) derivatives involve the loss of carbon monoxide (CO) from the dione moiety. The analysis of the masses of the resulting fragment ions helps to piece together the structure of the original molecule and confirm the presence and location of the substituents.

X-ray Crystallography for Precise Solid-State Structure Determination of Analogues and Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For analogues of this compound, this technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions.

In a study on fluorinated 1-benzylisatins, which are derivatives of isatin, X-ray diffraction analysis was instrumental in elucidating their crystal structures. nih.gov The data for compounds identified as 3f (a fluorinated 1-benzylisatin) and 4c (a chloro-substituted 1-benzylisatin) were collected using a Bruker D8 QUEST diffractometer with MoKα radiation. nih.gov The analysis revealed that the isatin fragments of these molecules are planar, and the nitrogen atom (N1) exhibits a planar trigonal coordination, which is characteristic of amides. nih.gov

The benzyl (B1604629) substituents at the nitrogen atom were found to be positioned asymmetrically. nih.gov This detailed conformational information, including specific torsion angles, is crucial for understanding the steric and electronic environment of the molecules.

Table 1: Selected Crystallographic Data for Fluorinated Isatin Derivatives

| Parameter | Compound 3f | Compound 4c |

| Torsion Angle (°) | ||

| C2–N1–C8–C9 | -110.3(5) | -109.5(2) |

| N1–C8–C9–C10(C14) | -114.0(5) | -132.4(2) |

Data sourced from Bogdanov et al. nih.gov

This level of structural detail is invaluable for computational modeling, such as molecular docking studies, which aim to predict the interaction of these molecules with biological targets. nih.govresearchgate.net

Other Advanced Spectroscopic Techniques for Elucidation of Molecular Features

Beyond X-ray crystallography, a variety of other spectroscopic methods are routinely employed to characterize derivatives of this compound. These techniques provide complementary information about the molecular structure and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are among the most powerful tools for elucidating the structure of organic molecules in solution. For isatin derivatives, NMR spectroscopy confirms the presence and connectivity of atoms within the molecule. hilarispublisher.combioline.org.br Chemical shifts, coupling constants, and integration values provide a detailed picture of the molecular framework.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. In isatin derivatives, characteristic absorption bands for the N-H group (around 3141–3350 cm⁻¹) and the carbonyl (C=O) groups (around 1709–1743 cm⁻¹) are readily observed. bioline.org.br The positions of these bands can provide insights into hydrogen bonding and the electronic environment of the functional groups.

Mass Spectrometry (MS) : Mass spectrometry is a destructive technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. hilarispublisher.com High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within a molecule. The absorption maxima can be correlated with the extent of conjugation in the molecular system.

Computational Studies : Density Functional Theory (DFT) and other computational methods are increasingly used in conjunction with experimental spectroscopic data. nih.gov These theoretical calculations can help to predict and interpret spectroscopic properties, as well as to understand the electronic structure and reactivity of the molecules.

The combination of these techniques allows for a thorough and unambiguous characterization of this compound and its derivatives, which is a prerequisite for any further investigation into their chemical and biological properties. hilarispublisher.comnih.gov

Computational Chemistry and Theoretical Investigations of 4,6 Difluoro 1h Indole 2,3 Dione Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of 4,6-difluoro-1H-indole-2,3-dione. These calculations provide insights into the molecule's geometry, orbital energies, and charge distribution, which are essential for understanding its reactivity and intermolecular interactions.

DFT studies reveal the distribution of electron density and the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO and LUMO are critical in predicting the molecule's reactivity, as they represent the regions most likely to donate and accept electrons, respectively. For isatin (B1672199) and its derivatives, the indole (B1671886) nucleus is a key feature influencing these electronic properties. The presence of two fluorine atoms at the 4 and 6 positions of the indole ring significantly alters the electronic landscape of the parent isatin molecule. These electron-withdrawing fluorine atoms can enhance the compound's stability and bioavailability.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are also employed to predict various spectroscopic parameters, which can then be compared with experimental data for validation. For instance, Time-Dependent DFT (TD-DFT) is a powerful tool for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. By calculating the energies of electronic transitions, TD-DFT can help assign the absorption bands observed in experimental spectra.

Similarly, computational methods can predict infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. For isatin derivatives, characteristic IR peaks include those for N-H stretching, C=O stretching of the ketone and lactam groups, and C-N stretching. researchgate.net Computational predictions can aid in the precise assignment of these vibrational modes. Likewise, the chemical shifts in ¹H and ¹³C NMR spectra can be calculated, providing a theoretical framework for interpreting experimental results.

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Affinity Assessment

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. This method is instrumental in drug discovery for assessing the binding affinity and interaction patterns of potential drug candidates. For derivatives of 1H-indole-2,3-dione (isatin), molecular docking has been widely used to explore their interactions with various biological targets, including enzymes and receptors. nih.govnih.gov

In the context of this compound, docking simulations can predict how the molecule fits into the active site of a target protein. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. For example, studies on similar isatin derivatives have shown interactions with the active sites of enzymes like cyclooxygenase (COX). nih.govmdpi.com The docking score, an estimation of the binding free energy, helps in ranking potential inhibitors and guiding the design of more potent analogs.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a molecular system over time, providing insights into the conformational flexibility of both the ligand and the protein upon binding. nih.gov

For this compound complexed with a target protein, MD simulations can reveal the stability of the binding pose predicted by docking. These simulations can also highlight conformational changes in the protein induced by the ligand, which can be crucial for its biological function. The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD trajectories provides information on the stability and flexibility of the complex. nih.gov Such simulations have been used to study the interaction of isatin derivatives with various proteins. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

For isatin derivatives, 3D-QSAR models have been developed to understand the structural requirements for various biological activities, such as anticancer and anti-amyloidogenic effects. mdpi.comresearchgate.net These models can guide the design of new derivatives with improved potency. A QSAR study on indeno[1,2-b]indole (B1252910) derivatives, which share structural similarities with isatin, was used to predict the activity of new compounds as kinase inhibitors. nih.gov Although a specific QSAR model for this compound is not detailed in the provided context, the principles of QSAR are applicable for predicting its biological activities based on its distinct structural and electronic properties.

Pharmacological and Biological Research Applications of 4,6 Difluoro 1h Indole 2,3 Dione Derivatives

Role as Synthetic Intermediates in Pharmaceutical and Agrochemical Development

4,6-Difluoro-1H-indole-2,3-dione serves as a crucial intermediate in the synthesis of a variety of heterocyclic compounds. Its chemical structure allows for a range of reactions, including oxidation, reduction, and substitution, enabling the creation of more complex molecules. This adaptability makes it a valuable component in the development of new pharmaceuticals and agrochemicals.

The indole (B1671886) nucleus, a core component of this compound, is known to interact with multiple biological receptors, influencing activities such as enzyme inhibition. The addition of fluorine atoms enhances the compound's stability and bioavailability, making it an attractive pharmacophore in medicinal chemistry.

Anti-Tubercular Activity and Mycobacterial Target Inhibition

Derivatives of this compound have shown significant promise as anti-tubercular agents. johnshopkins.edunih.gov Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health issue, and the emergence of drug-resistant strains necessitates the development of new treatment options. nih.govorientjchem.org

Mechanism of Action against MmpL3 and Other Mycobacterial Proteins (e.g., Indole-2-carboxamide Derivatives)

A key target for many indole-based anti-tubercular compounds is the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.govnih.gov MmpL3 is a transporter protein essential for the transport of trehalose (B1683222) monomycolate, a crucial component of the mycobacterial cell wall. johnshopkins.edunih.gov Inhibition of MmpL3 disrupts the formation of the cell wall, leading to bacterial death. nih.gov

Research has identified specific indole-2-carboxamide derivatives that are potent inhibitors of MmpL3. nih.govresearchgate.net For instance, the compound 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide has demonstrated excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. johnshopkins.edunih.gov

| Compound Name | Target | Activity |

| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide | MmpL3 | High activity against drug-sensitive, MDR, and XDR M. tuberculosis strains johnshopkins.edunih.gov |

| Indole-2-carboxamides | MmpL3 | Potent anti-tubercular activity nih.govresearchgate.net |

Inhibition of Mycobacterial Cell Wall Synthesis Pathways

The mycobacterial cell wall is a complex structure vital for the survival of the bacterium. nih.gov Inhibitors of cell wall synthesis are a critical class of antibiotics. nih.gov Research has shown that interfering with the synthesis of mycolic acids, arabinogalactan, and peptidoglycan, the main components of the cell wall, leads to cell death. nih.gov Studies have revealed that inhibitors of mycobacterial cell wall synthesis can cause a lethal burst in intrabacterial ATP levels, suggesting a complex mechanism of action beyond simple structural disruption. nih.gov

Anti-Cancer Potential and Cytotoxic Mechanisms

In addition to their anti-tubercular properties, derivatives of this compound are being investigated for their potential as anti-cancer agents. nih.gov The indole scaffold is present in many natural and synthetic compounds with demonstrated anti-cancer activity. nih.gov

Investigations as Tyrosine Kinase Inhibitors

Tyrosine kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. nih.gov Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them an important target for cancer therapy. google.com Certain indole derivatives have been investigated as inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and pp60v-src protein tyrosine kinases. nih.gov

Induction of Cell Cycle Arrest and Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. nih.gov Cancer cells often have defects in their apoptotic pathways, allowing them to proliferate uncontrollably. nih.gov One of the key strategies in cancer therapy is to induce apoptosis in cancer cells. nih.govrsc.orgouhsc.edu

Studies have shown that some indole derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. nih.govresearchgate.net For example, certain 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazone derivatives have shown cytotoxic effects in chronic myeloid leukemia and B-lymphoma cell lines. researchgate.net The mechanism of action often involves the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov

| Derivative Class | Cancer Cell Line(s) | Observed Effect |

| 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazones | Chronic myeloid leukemia (K562, HL60), B-lymphoma (P3HR1) | Cytotoxicity researchgate.net |

| Indole-aryl amides | Colon cancer (HT29) | Cell cycle arrest in G1 phase and apoptosis nih.gov |

Antimicrobial and Antiviral Properties

Derivatives of the isatin (B1672199) scaffold, particularly this compound, have been the subject of extensive research for their potential as antimicrobial and antiviral agents. The inherent biological activity of the indole nucleus, combined with modifications at various positions, has yielded compounds with significant efficacy against a range of pathogens.

Isatin derivatives have demonstrated a broad spectrum of activity against both bacteria and fungi. researchgate.net Studies have shown that various indole derivatives exhibit promising antimicrobial effects against multidrug-resistant organisms like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, certain indole-triazole and indole-thiadiazole derivatives have shown excellent activity against MRSA, in some cases exceeding that of the standard antibiotic ciprofloxacin. nih.gov The minimum inhibitory concentration (MIC) for a range of indole derivatives against various microorganisms was found to be between 3.125 and 50 µg/mL. nih.govnih.gov Research into Schiff base derivatives of isatin has also identified compounds with potent antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov Furthermore, indole derivatives have been investigated for their ability to combat extensively drug-resistant Acinetobacter baumannii, a critical priority pathogen. nih.gov Screening of 46 indole agents revealed MIC values ranging from 64 to 1,024 µg/mL against this bacterium. nih.gov

In the realm of antiviral research, isatin thiosemicarbazones have been a particular focus. Novel indolylthiosemicarbazides have shown potent activity against Coxsackie B4 virus, with EC₅₀ values in the low microgram per milliliter range (0.4–2.1 μg/mL). nih.gov These compounds were also active, though less potent, against other RNA viruses like Sindbis virus and respiratory syncytial virus. nih.gov Specific derivatives of 1H-indole-2,3-dione have been found to be selectively active against Reovirus-1. nih.gov For example, a 5-bromo-substituted derivative exhibited an EC₅₀ between 2-3 µM, and a 5-trifluoromethoxy-substituted compound had an EC₅₀ of 2-9 µM against Reovirus-1, demonstrating non-toxic, selective antiviral activity. nih.gov

Table 1: Antimicrobial and Antiviral Activity of Selected Indole Derivatives

| Derivative Class | Target Pathogen | Activity Measure | Observed Value | Reference |

|---|---|---|---|---|

| Indole-Triazole/Thiadiazole | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 3.125-50 µg/mL | nih.govnih.gov |

| Isatin Schiff Bases | Staphylococcus aureus, Escherichia coli | Potent Activity | Activity noted, specific values vary | nih.gov |

| Indole Derivatives | Extensively drug-resistant Acinetobacter baumannii | MIC | 64–1,024 µg/mL | nih.gov |

| Indolylthiosemicarbazides | Coxsackie B4 virus | EC₅₀ | 0.4–2.1 μg/mL | nih.gov |

| 5-bromo-1H-indole-2,3-dione 3-thiosemicarbazone | Reovirus-1 | EC₅₀ | 2-3 µM | nih.gov |

| 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone | Reovirus-1 | EC₅₀ | 2-9 µM | nih.gov |

Exploration of Neuropharmacological Activities and Modulation of Biochemical Processes

The indole core is a privileged scaffold in neuropharmacology, and derivatives of this compound have been explored for their effects on the central nervous system (CNS) and their ability to modulate key biochemical pathways. The versatility of the isatin structure allows for the synthesis of a wide array of compounds with potential therapeutic applications, including as antidepressants. nih.gov

Research into 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives, which can be synthesized from isatin precursors, has demonstrated significant CNS activities. nih.gov Specific analogues have shown potential thymoleptic-like (antidepressant) and potent neuroleptic (antipsychotic) activities, indicating that these compounds can modulate complex neurological pathways. nih.gov

A significant area of research has been the interaction of isatin derivatives with specific enzymes. Isatins have been identified as potent and specific inhibitors of carboxylesterases (CEs), enzymes responsible for the metabolism of numerous drugs. nih.gov Kinetic studies have shown that isatin derivatives with high hydrophobicity can act as potent CE inhibitors, with some analogues achieving Ki values in the nanomolar range. nih.gov This inhibitory action presents a mechanism for modulating drug metabolism in vivo. nih.gov

Furthermore, indole derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important immune checkpoint enzyme implicated in cancer immunotherapy. nih.gov IDO1 catalyzes the degradation of tryptophan, leading to an immunosuppressive tumor microenvironment. nih.gov The development of novel 1,2,3-triazole derivatives of indole has led to the discovery of potent IDO1 inhibitors, with one compound demonstrating an IC₅₀ value of 0.75 μM, highlighting the potential of this class of molecules to modulate critical biochemical and immunological processes. nih.gov

Table 2: Enzyme Inhibition by Indole Derivatives

| Derivative Class | Enzyme Target | Activity Measure | Observed Value | Reference |

|---|---|---|---|---|

| Hydrophobic Isatins | Carboxylesterases (CEs) | Ki | nM range | nih.gov |

| Indole-1,2,3-triazole derivative (Compound 3a) | Indoleamine 2,3-dioxygenase 1 (IDO1) | IC₅₀ | 0.75 μM | nih.gov |

Comprehensive Structure-Activity Relationship (SAR) Studies in Diverse Biological Systems

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in optimizing their therapeutic potential across various biological systems.

Antiviral Activity: In the context of antiviral agents, SAR studies have yielded precise structural requirements for activity. For indolylthiosemicarbazides active against Coxsackie B4 virus, the presence of a free thiosemicarbazide (B42300) moiety was found to be essential; their cyclized 4-thiazolidinone (B1220212) analogues were devoid of any antiviral effect. nih.gov Furthermore, the size of the substituent at the terminal nitrogen was critical, as replacing small alkyl groups (methyl, ethyl) with larger butyl or aromatic groups resulted in a loss of activity. nih.gov For activity against Reovirus-1, substitutions on the indole ring itself were paramount. nih.gov Specifically, introducing a bromine or trifluoromethoxy group at the 5-position conferred selective antiviral activity. nih.gov Conversely, methylation at the 1-position (the indole nitrogen) significantly diminished activity and increased toxicity. nih.gov In another study, substitution with a halogen atom at the 5-position of the isatin core was found to abolish antiviral activity against Orthopoxvirus. researchgate.net

Enzyme Inhibition and Neuropharmacology: In the modulation of biochemical processes, SAR studies have linked physicochemical properties to activity. For the inhibition of carboxylesterases by isatins, a clear relationship was established with hydrophobicity. nih.gov Compounds with low calculated logP (clogP) values (<1.25) were ineffective, while those with high clogP values (>5) consistently demonstrated high potency. nih.gov In the development of CNS-active hexahydro-pyrido[4,3-b]indole derivatives, SAR analysis revealed that the nature of substituents at the 2, 5, and 8 positions, as well as the stereoisomerism at the 4a and 9b positions, significantly influenced the neuroleptic and thymoleptic potency. nih.gov

These comprehensive SAR studies underscore the chemical tractability of the this compound scaffold and provide a rational basis for the design of new derivatives with enhanced potency and selectivity for a wide range of biological targets.

Table 3: Summary of Structure-Activity Relationship (SAR) Findings

| Biological System | Favorable Structural Feature | Unfavorable Structural Feature | Reference |

|---|---|---|---|

| Antiviral (Coxsackie B4) | Free thiosemicarbazide moiety; Small N-substituents (methyl, ethyl) | Cyclized thiosemicarbazide (4-thiazolidinone); Large N-substituents (butyl, aromatic) | nih.gov |

| Antiviral (Reovirus-1) | Bromine or trifluoromethoxy group at position 5 | Methyl group at position 1 | nih.gov |

| Antiviral (Orthopoxvirus) | - | Halogen at position 5 | researchgate.net |

| Antibacterial (MRSA) | m-chlorophenyl substituent | - | nih.gov |

| Enzyme Inhibition (CEs) | High hydrophobicity (clogP > 5) | Low hydrophobicity (clogP < 1.25) | nih.gov |

| Neuropharmacology (CNS activity) | Specific substituents at positions 2, 5, 8 and specific stereochemistry | - | nih.gov |

Future Research Directions and Translational Potential

Development of Green Chemistry Approaches for Sustainable Synthesis of 4,6-difluoro-1H-indole-2,3-dione

The synthesis of complex organic molecules like this compound traditionally relies on methods that can be resource-intensive and generate hazardous waste. The principles of green chemistry offer a framework for developing more environmentally benign and sustainable synthetic routes. Future research in this area is poised to focus on several key strategies to minimize the environmental footprint of producing this valuable compound.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction times, improve yields, and often lead to cleaner reaction profiles for the synthesis of various indole (B1671886) derivatives. mdpi.comnih.govnih.govsioc-journal.cn By applying microwave irradiation to the cyclization and oxidation steps in the synthesis of this compound, it may be possible to significantly reduce energy consumption and solvent usage compared to conventional heating methods. mdpi.com

The exploration of eco-friendly solvents and catalysts is another critical research direction. Water, bio-based solvents like glycerol, and ionic liquids are being investigated as greener alternatives to volatile organic compounds (VOCs) commonly used in organic synthesis. beilstein-journals.orgnih.gov The development of reusable, non-toxic catalysts, such as biocatalysts or solid-supported catalysts, could further enhance the sustainability of the synthesis process. nih.gov For instance, the use of a bioglycerol-based carbon sulfonic acid catalyst has been shown to be effective in the solvent-free synthesis of indolemethane derivatives, a strategy that could be adapted for fluorinated isatins. nih.gov

Furthermore, flow chemistry presents a scalable and safer alternative to batch processing. Continuous flow reactors offer precise control over reaction parameters, leading to improved consistency and yield, while also minimizing the risks associated with handling hazardous reagents. The integration of these green chemistry principles holds the potential to make the production of this compound and its derivatives more efficient, cost-effective, and environmentally responsible.

Design and Synthesis of Advanced Multi-Target Directed Ligands Based on the Fluorinated Indole-2,3-dione Scaffold

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. This has led to the emergence of multi-target directed ligands (MTDLs) as a promising therapeutic strategy. nih.govdundee.ac.uk The this compound scaffold, with its inherent biological activities and modifiable structure, is an excellent starting point for the rational design of MTDLs.

Future research will likely focus on creating hybrid molecules that combine the fluorinated isatin (B1672199) core with other pharmacophores to simultaneously modulate multiple targets. For example, in the context of Alzheimer's disease, an MTDL could be designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), while also possessing antioxidant and metal-chelating properties. nih.gov The isatin nucleus itself is a known pharmacophore that can be functionalized to target various enzymes and receptors. mdpi.comnih.gov

The synthesis of these advanced MTDLs will require sophisticated synthetic strategies, including molecular hybridization techniques that link the this compound moiety to other bioactive fragments. semanticscholar.org The goal is to develop single chemical entities that can offer a synergistic therapeutic effect with an improved safety profile compared to combination therapies. dundee.ac.uk

Table 1: Potential MTDL Strategies for this compound Derivatives

| Therapeutic Area | Potential Targets | Example Hybrid Concept |

| Alzheimer's Disease | AChE, BChE, MAO-B, Metal Ion Aggregation | 4,6-difluoroisatin linked to a propargylamine (B41283) moiety |

| Cancer | Kinases, Caspases, Tubulin | 4,6-difluoroisatin-triazole hybrid |

| Infectious Diseases | Bacterial DNA gyrase, Viral proteases | 4,6-difluoroisatin-quinolone conjugate |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Efforts for this Compound Class

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies are poised to significantly accelerate the development of drugs derived from the this compound scaffold. harvard.edualfa-chemistry.comnih.gov AI and ML algorithms can be employed at various stages of the drug discovery pipeline, from initial hit identification to lead optimization.

Virtual screening of large compound libraries is one area where AI can make a substantial impact. By training ML models on existing data for isatin derivatives, it is possible to predict the biological activity of new virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov Furthermore, de novo drug design algorithms can generate novel molecular structures based on the this compound core that are optimized for specific biological targets. harvard.edu

AI can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. semanticscholar.org This allows for the early identification of compounds with unfavorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in clinical trials. The integration of AI and ML into the research workflow for this compound class will undoubtedly streamline the discovery process, saving time and resources. youtube.com

Exploration of Novel Biological Targets and Therapeutic Areas for this compound Derivatives

While fluorinated isatins have shown promise in areas like cancer and infectious diseases, there is a vast, unexplored landscape of potential biological targets and therapeutic applications. mdpi.comnih.gov Future research will delve into identifying novel molecular targets for derivatives of this compound, thereby expanding their therapeutic potential.

One area of growing interest is neuroinflammation , which plays a key role in the pathogenesis of neurodegenerative diseases. mdpi.com Isatin derivatives have been shown to possess anti-neuroinflammatory properties, and the unique characteristics of the 4,6-difluoro substituted scaffold may offer enhanced efficacy or a more favorable side-effect profile. mdpi.com

The inhibition of caspases , a family of proteases involved in apoptosis, is another promising therapeutic strategy. researchgate.net Fluorinated isatin derivatives have been identified as potent caspase inhibitors, suggesting their potential use in conditions where apoptosis is dysregulated, such as certain cancers and neurodegenerative disorders. researchgate.net

Furthermore, the diverse biological activities of isatin derivatives, including antiviral, antifungal, and anticoagulant effects, suggest that the this compound scaffold could be a versatile platform for the development of drugs against a wide range of diseases. mdpi.comnih.gov High-throughput screening and chemoproteomics approaches will be instrumental in identifying novel protein targets and uncovering new therapeutic opportunities for this compound class.

Applications in Advanced Materials Science beyond Traditional Drug Discovery

The unique photophysical and electronic properties of fluorinated organic molecules have opened up exciting possibilities for their use in advanced materials science. ossila.com While the primary focus of research on this compound has been in drug discovery, its derivatives hold potential for applications beyond the pharmaceutical industry.

Fluorinated indole derivatives are being explored for their use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) . ossila.com The introduction of fluorine atoms can influence the energy levels and charge transport properties of organic materials, leading to improved device performance. The this compound scaffold could serve as a valuable building block for the synthesis of novel organic electronic materials with tailored properties.

The inherent stability conferred by the fluorine atoms also makes these compounds attractive for applications in the development of robust organic semiconductors and fluorescent probes for bioimaging. ossila.com The ability to fine-tune the electronic properties through chemical modification of the isatin core provides a pathway to creating materials with specific functionalities for a variety of technological applications. Future interdisciplinary research at the interface of chemistry, materials science, and engineering will be key to unlocking the full potential of this compound in this emerging field.

Q & A

Q. What are the common synthetic routes for preparing 4,6-difluoro-1H-indole-2,3-dione?

Synthesis typically involves fluorinated precursors and cyclization strategies. For example, tetrafluoroindole derivatives are synthesized via halogenation of aromatic precursors (e.g., hexafluorobenzene) followed by cyclization . A modified approach for similar indole-2,3-diones includes:

- Step 1 : Fluorination of indole precursors using electrophilic fluorinating agents (e.g., Selectfluor®).

- Step 2 : Oxidation of the indole scaffold to the 2,3-dione structure using oxidizing agents like KMnO₄ or CrO₃.

- Purification : Column chromatography (e.g., 70:30 ethyl acetate:hexane) or recrystallization . Table 1 summarizes key parameters from analogous syntheses:

| Precursor | Fluorination Agent | Yield | Purification Method | Reference |

|---|---|---|---|---|

| Hexafluorobenzene | – | 42% | Column chromatography | |

| 5-Fluoroindole | Selectfluor® | 35–50% | Recrystallization |

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key methods include:

- ¹H/¹³C/¹⁹F NMR : Fluorine atoms induce distinct splitting patterns. For example, ¹⁹F NMR of 5-fluoroindole derivatives shows peaks near -120 ppm .

- Mass Spectrometry (FAB-HRMS) : Confirms molecular weight (theoretical: 183.01 g/mol) .

- TLC : Monitors reaction progress using ethyl acetate/hexane systems .

- X-ray Crystallography : Resolves stereochemical ambiguities (see Advanced Questions) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELXL?

SHELXL is optimized for small-molecule refinement. Key steps:

- Data Collection : High-resolution (<1.0 Å) data reduces parameter overfitting.

- Refinement : Use the

TWINcommand for twinned crystals andSADIfor geometric restraints. - Validation : Check R-factors (R₁ < 0.05) and residual electron density (<0.3 e⁻/ų) . Workflow Integration: Pair SHELXL with OLEX2 for graphical visualization and hydrogen-bond analysis .

Q. How does fluorination at the 4,6-positions influence the biological activity of indole-2,3-dione derivatives?

Fluorine atoms enhance bioavailability and target binding via:

- Electron-withdrawing effects : Stabilize charge-transfer interactions with enzyme active sites.

- Lipophilicity : Improves membrane permeability (logP ~1.24 for 4,6-difluoro derivatives) . Table 2 compares bioactivities of fluorinated analogs:

| Derivative | Substituents | IC₅₀ (μM) | Target | Reference |

|---|---|---|---|---|

| 5-Nitroindole-2,3-dione | 5-NO₂ | 8.2 | Anticancer | |

| 4,6-Difluoro derivative | 4,6-F₂ | 12.5 | Antitubercular | |

| Note: Fluorine’s meta-directing effects may reduce reactivity in electrophilic substitutions . |

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated indole-2,3-diones?

Discrepancies often arise from assay conditions or structural impurities. Mitigation strategies:

- Reproducibility Checks : Validate purity via HPLC (>95%) and ¹⁹F NMR.

- Dose-Response Curves : Use standardized protocols (e.g., CLSI guidelines) to minimize variability.

- Computational Modeling : Compare molecular docking results with experimental IC₅₀ values .

Q. How does 4,6-difluoro substitution affect the compound’s reactivity in heterocyclic synthesis?

Fluorine atoms direct electrophilic substitution to the 5-position while deactivating the ring. Example:

- Furoindole Synthesis : this compound reacts with aldehydes under acidic conditions to form fused heterocycles (e.g., furo[3,4-b]indoles) via C-2 lithiation and cyclization (yield: 60–75%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.